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Compound of Interest

Compound Name: L-Histidine, methyl ester

Cat. No.: B073626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for L-Histidine

methyl ester, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The information is presented to support research and development activities where this

compound is utilized. All data pertains to L-Histidine methyl ester dihydrochloride, the common

salt form of this compound.

Core Spectroscopic Data
The following sections summarize the essential NMR and Mass Spectrometry data for L-

Histidine methyl ester dihydrochloride. This data is crucial for structural confirmation and purity

assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-

d6).

¹H NMR Data Summary

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift (ppm) Assignment

9.149 Imidazole C-2 H

7.570 Imidazole C-5 H

4.508 α-CH

3.737 Methyl Ester CH₃

3.362 β-CH₂

Table 1: ¹H NMR chemical shifts of L-Histidine

methyl ester dihydrochloride in DMSO-d6.

¹³C NMR Data Summary

While extensive searches were conducted, specific experimental ¹³C NMR data for L-Histidine

methyl ester dihydrochloride in DMSO-d6 was not available in the referenced databases. For

comparative purposes, the known ¹³C NMR chemical shifts for the parent compound, L-

Histidine, in D₂O are provided as a reference.[1] Users should anticipate shifts in the carbonyl

carbon due to the esterification and overall shifts due to the different solvent and salt form.

Atom ID Chemical Shift (ppm) (L-Histidine in D₂O)

C=O 176.64

C-4 134.46

C-2 138.87

C-5 119.60

α-CH 57.44

β-CH₂ 30.70

Table 2: Reference ¹³C NMR chemical shifts for

L-Histidine in D₂O.[1]

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The data below corresponds to the electron ionization (EI) mass spectrum of L-

Histidine methyl ester dihydrochloride. The molecular ion of the free base (C₇H₁₁N₃O₂) is

169.18 g/mol .

Mass Spectrum Data Summary

Mass-to-Charge (m/z) Relative Intensity (%)

82.0 100.0

36.0 28.2

81.0 26.0

28.0 12.5

83.0 12.1

38.0 9.6

54.0 7.6

88.0 7.2

55.0 5.8

35.0 4.3

Table 3: Key signals from the mass spectrum of

L-Histidine methyl ester dihydrochloride.

Experimental Protocols
Detailed methodologies are critical for the replication and validation of spectroscopic data. The

following protocols are generalized procedures for the analysis of amino acid esters like L-

Histidine methyl ester.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of L-Histidine methyl ester

dihydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). Ensure the
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sample is fully dissolved.

Instrumentation: Utilize a standard NMR spectrometer, for instance, a Bruker DMX-500MHz

instrument or equivalent.[1]

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum at a standard probe temperature (e.g.,

298K).

Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).

Process the data with appropriate window functions (e.g., exponential multiplication) to

improve the signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise

ratio, as the ¹³C nucleus is less sensitive than ¹H.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion

probe.

Ionization: Utilize a standard electron ionization (EI) source. The electron energy is typically

set to 70 eV.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio using

a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of ions at each m/z value, generating

a mass spectrum. The instrument is calibrated using a known standard to ensure mass

accuracy.
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Visualized Workflow
The logical flow from sample to final data interpretation is a critical process for any analytical

procedure. The following diagram illustrates a typical workflow for the spectroscopic

characterization of a chemical compound like L-Histidine methyl ester.
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Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Data Processing & Analysis

Phase 4: Output
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Spectroscopic Analysis Workflow for L-Histidine Methyl Ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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